Product packaging for 4-Bromo-3-fluorobenzoyl chloride(Cat. No.:CAS No. 695188-21-7)

4-Bromo-3-fluorobenzoyl chloride

Cat. No.: B1291520
CAS No.: 695188-21-7
M. Wt: 237.45 g/mol
InChI Key: QKNNWDFHKRIYJH-UHFFFAOYSA-N
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Description

Significance of Aromatic Acyl Chlorides as Key Synthetic Intermediates

Aromatic acyl chlorides, such as benzoyl chloride and its derivatives, are highly reactive compounds that serve as powerful acylating agents. wikipedia.orgontosight.ai Their primary role is to introduce a benzoyl group into a molecule, a fundamental transformation in organic synthesis. nih.govchemicalbook.com This reactivity allows for the construction of a wide array of important functional groups, including esters, amides, and ketones, through reactions with alcohols, amines, and aromatic compounds, respectively. wikipedia.orgwikipedia.org The high electrophilicity of the carbonyl carbon in the acyl chloride group makes it susceptible to nucleophilic attack, driving these essential transformations. acs.org

The versatility of aromatic acyl chlorides has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. ontosight.aichemicalbook.comwikipedia.org For instance, they are key precursors in the production of various medications and are integral to the manufacture of high-performance polymers. wikipedia.org The ability to readily convert carboxylic acids into these more reactive acyl chlorides, often under mild conditions, further enhances their synthetic value. organic-chemistry.orgorganic-chemistry.org

Contextualizing 4-Bromo-3-fluorobenzoyl Chloride within Contemporary Organic Synthesis

Within the broader class of halogenated benzoyl chlorides, this compound stands out due to its specific substitution pattern. The presence of both a bromine and a fluorine atom on the benzene (B151609) ring provides chemists with multiple reaction sites and the ability to fine-tune the electronic properties of the molecule.

The bromine atom, for example, can participate in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming new carbon-carbon bonds. guidechem.com This allows for the elaboration of the aromatic core, building more complex molecular scaffolds. The fluorine atom, on the other hand, can influence the molecule's lipophilicity, metabolic stability, and binding affinity, properties that are of particular interest in medicinal chemistry and materials science.

The compound is typically synthesized from its corresponding carboxylic acid, 4-bromo-3-fluorobenzoic acid, through reaction with a chlorinating agent like thionyl chloride or oxalyl chloride. this compound serves as a crucial intermediate in the synthesis of a range of target molecules, including pharmaceuticals and other specialty chemicals. Its unique combination of reactive handles makes it a valuable tool for chemists seeking to construct complex and functionally diverse molecules.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₃BrClFO
Molecular Weight237.45 g/mol
AppearanceNot specified in search results
CAS Number672-75-3

This table summarizes key physicochemical properties of this compound.

Interactive Data Table: Related Halogenated Benzoyl Chlorides

Compound NameCAS NumberKey Features
4-Fluorobenzoyl chloride403-43-0Contains a single fluorine substituent. chemicalbook.comtcichemicals.comscbt.com
2-Bromo-4-fluorobenzoyl chloride95383-36-1Isomer with different halogen positions.
3-Bromo-4-fluorobenzoyl chloride672-75-3The subject of this article. clearsynth.com
4-Chlorobenzoyl chloride122-01-0A chlorinated analog. wikipedia.org
4-Nitrobenzoyl chloride122-04-3Contains a nitro group instead of a halogen. wikipedia.org

This table provides a comparison with other relevant halogenated benzoyl chlorides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClFO B1291520 4-Bromo-3-fluorobenzoyl chloride CAS No. 695188-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNNWDFHKRIYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627069
Record name 4-Bromo-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695188-21-7
Record name 4-Bromo-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for 4 Bromo 3 Fluorobenzoyl Chloride

Precursor Compounds and Initial Synthetic Strategies

The primary and most direct precursor for the synthesis of 4-Bromo-3-fluorobenzoyl chloride is 4-bromo-3-fluorobenzoic acid. The journey to the final product, therefore, begins with the efficient formation and subsequent transformation of this substituted benzoic acid.

Transformation from Substituted Benzoic Acids

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. In the case of this compound, the parent carboxylic acid, 4-bromo-3-fluorobenzoic acid, is the key starting material. scbt.com This precursor itself can be synthesized through various routes, such as the oxidation of a corresponding toluene (B28343) derivative or through halogenation of a fluorobenzoic acid precursor.

The direct conversion of 4-bromo-3-fluorobenzoic acid to its corresponding acyl chloride involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl). This transformation is crucial as it activates the carbonyl group for subsequent nucleophilic acyl substitution reactions, making it a highly useful intermediate in multi-step syntheses. vaia.comvaia.com

Chlorination Reagents and Controlled Reaction Environments

The selection of an appropriate chlorinating agent and the precise control of reaction conditions are paramount to ensure a high yield and purity of this compound. The most commonly employed and effective reagent for this type of transformation is thionyl chloride (SOCl₂). masterorganicchemistry.com

Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. vaia.commasterorganicchemistry.com The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with the byproducts sulfur dioxide (SO₂) and hydrochloric acid (HCl), which are both gases and can be easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com

The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate. This intermediate is highly reactive and subsequently undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride. masterorganicchemistry.com In some instances, a catalytic amount of a tertiary amine like pyridine (B92270) or a polar aprotic solvent like N,N-dimethylformamide (DMF) is used to facilitate the reaction. google.com For instance, in a related synthesis, 3-(chlorosulfonyl)-4-fluorobenzoic acid was effectively converted to its acid chloride by heating with thionyl chloride and a drop of DMF.

A patent for a similar compound, 3-bromo-4-fluoro-benzonitrile, describes the reaction of the corresponding amide with thionyl chloride at a reflux temperature of 85 to 90°C, indicating that elevated temperatures are beneficial for this type of transformation. google.com

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. These include the stoichiometry of the reagents, the reaction temperature, the choice of solvent, and the reaction time.

ParameterConditionRationale
Thionyl Chloride Stoichiometry Slight excessEnsures complete conversion of the carboxylic acid. A large excess can complicate purification.
Temperature Reflux (typically 60-90°C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Solvent Aprotic, non-reactive (e.g., toluene, dichloromethane, or neat)Prevents side reactions and facilitates handling. Using excess thionyl chloride as the solvent is also common.
Catalyst Catalytic DMF or pyridineCan accelerate the reaction, particularly for less reactive carboxylic acids.
Reaction Time Monitored (e.g., by TLC or GC)Ensures the reaction goes to completion without the formation of degradation products from prolonged heating.

This table is illustrative and based on general principles for the synthesis of benzoyl chlorides.

Purification of the final product is typically achieved through distillation under reduced pressure, which separates the higher-boiling acyl chloride from any remaining starting material and lower-boiling impurities. google.com

Development of Novel Synthetic Pathways and Process Intensification

While the thionyl chloride route is well-established, research into alternative and improved synthetic methods is ongoing. For other benzoyl chlorides, alternative pathways have been developed. For example, the synthesis of 4-fluorobenzoyl chloride has been achieved by the ultraviolet light-catalyzed chlorination of p-fluorotoluene to form 4-fluorotrichlorotoluene, followed by hydrolysis using a composite catalyst of ferric chloride and zinc chloride. google.com This approach avoids the direct use of a benzoic acid precursor.

Furthermore, process intensification strategies aim to make the synthesis more efficient, safer, and more environmentally friendly. This can include the use of continuous flow reactors, which can offer better control over reaction parameters and improve safety, especially for exothermic reactions. The use of solid-supported reagents or catalysts, such as clay-supported ferric chloride (Envirocat EPZG), has also been explored for Friedel-Crafts acylation reactions involving benzoyl chlorides, which could potentially be adapted for the synthesis of the precursor benzoic acids. taylorandfrancis.com While no specific novel pathways for this compound have been prominently reported, these alternative methodologies for similar compounds suggest potential avenues for future research and development.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Fluorobenzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Amidation Reactions and the Synthesis of Amide Derivatives

The reaction of 4-bromo-3-fluorobenzoyl chloride with primary or secondary amines is a robust method for the synthesis of the corresponding N-substituted 4-bromo-3-fluorobenzamides. This transformation follows the nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. youtube.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct that is formed. rsc.orghud.ac.uk

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. youtube.com This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion. A final deprotonation step, usually by the added base, yields the stable amide product and the hydrochloride salt of the base. youtube.com

A variety of amides can be synthesized using this method, depending on the amine used. For instance, reaction with aniline (B41778) would produce N-phenyl-4-bromo-3-fluorobenzamide, while reaction with a secondary amine like pyrrolidine (B122466) would yield (4-bromo-3-fluorophenyl)(pyrrolidin-1-yl)methanone. rsc.orgresearchgate.net

Table 1: Examples of Amidation Reactions with Acyl Chlorides

Amine Reactant Acyl Chloride Base Product
Aniline 4-Bromobenzoyl chloride - 4-Bromo-N-phenylbenzamide researchgate.net
Benzylamine 4-Fluorobenzoyl chloride Triethylamine N-benzyl-4-fluorobenzamide rsc.org

This table presents examples of amidation reactions with similar acyl chlorides to illustrate the general synthetic route.

Formation of Ester and Thioester Compounds

This compound readily reacts with alcohols and thiols to form the corresponding esters and thioesters, respectively. These reactions also proceed via the nucleophilic acyl substitution pathway.

In esterification, an alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of this compound. The reaction is often performed in the presence of a base like pyridine to scavenge the HCl produced. libretexts.org The general mechanism is analogous to amidation, resulting in the formation of an alkyl 4-bromo-3-fluorobenzoate. The reaction kinetics of the alcoholysis of substituted benzoyl chlorides have been studied, confirming a second-order reaction that is first-order with respect to both the acid chloride and the alcohol. uni.edu

Thioester synthesis follows a similar mechanistic path, with a thiol (R-SH) serving as the nucleophile. The sulfur atom of the thiol attacks the electrophilic carbonyl carbon. Given that thiolates (RS⁻) are generally more nucleophilic than the corresponding alkoxides (RO⁻) and are weaker bases, the reaction to form thioesters is typically efficient.

Table 2: Examples of Nucleophilic Acyl Substitution with Alcohols

Nucleophile Substrate Product
2-Propanol Benzoyl chloride Isopropyl benzoate (B1203000) libretexts.org
n-Propanol Substituted benzoyl chlorides Substituted n-propyl benzoates uni.edu

This table illustrates the general reaction between benzoyl chlorides and alcohols to form esters.

Electrophilic Aromatic Acylation Reactions: Friedel-Crafts Chemistry

This compound can serve as an acylating agent in Friedel-Crafts acylation reactions to introduce the 4-bromo-3-fluorobenzoyl group onto another aromatic ring. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.combeilstein-journals.org

The mechanism begins with the formation of a highly electrophilic acylium ion. libretexts.org The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, weakening the C-Cl bond and facilitating its cleavage. sigmaaldrich.comyoutube.com This generates the resonance-stabilized 4-bromo-3-fluorobenzoylium cation. The acylium ion then acts as the electrophile and is attacked by the π-electrons of an electron-rich aromatic substrate (e.g., benzene (B151609), toluene (B28343), or anisole). masterorganicchemistry.comyoutube.com This attack forms a sigma complex (or arenium ion), which is a carbocation intermediate. Aromaticity is restored in the final step when a base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked, yielding the aryl ketone product and regenerating the Lewis acid catalyst. libretexts.orgyoutube.com

An important feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound because the acyl group is deactivating. organic-chemistry.orgyoutube.com This prevents further acylation of the product, leading to monoacylated products. For example, the acylation of benzene with this compound would yield (4-bromo-3-fluorophenyl)(phenyl)methanone.

Hydrolytic Degradation Mechanisms and Stability Studies

Like most acyl chlorides, this compound is susceptible to hydrolysis. It reacts with water in a nucleophilic acyl substitution reaction to form 4-bromo-3-fluorobenzoic acid and hydrochloric acid. researchgate.net This reactivity makes the compound moisture-sensitive.

The mechanism of hydrolysis involves the attack of a water molecule, acting as a nucleophile, on the carbonyl carbon. This forms the characteristic tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion. A final deprotonation of the oxonium ion by another water molecule yields the final carboxylic acid product. The rate of hydrolysis can be influenced by factors such as temperature and the presence of catalysts. Studies on benzoyl chloride have shown that the hydrolysis reaction occurs simultaneously with alcoholysis when in the presence of aqueous ethanol (B145695). uni.edu The stability of this compound is therefore limited in aqueous or humid environments.

Impact of Halogen Substituents on Electrophilicity and Reaction Kinetics

Electronic Effects of Bromine and Fluorine in the Aromatic Ring

The presence of bromine at the 4-position and fluorine at the 3-position of the benzoyl chloride ring significantly impacts its chemical reactivity, primarily through their electronic effects. Both halogens are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I). quora.com This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl group.

This inductive withdrawal of electrons increases the partial positive charge on the carbonyl carbon, making it more electrophilic. stackexchange.com A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles. Therefore, this compound is expected to be more reactive in nucleophilic acyl substitution reactions than unsubstituted benzoyl chloride. stackexchange.comchegg.com

Applications of 4 Bromo 3 Fluorobenzoyl Chloride in Advanced Organic Synthesis

Role as a Versatile Building Block in Medicinal Chemistry Research

In medicinal chemistry, the quest for novel therapeutic agents relies heavily on the availability of versatile chemical synthons that can be elaborated into diverse and complex molecular architectures. 4-Bromo-3-fluorobenzoyl chloride serves as a crucial starting material for the synthesis of a wide array of biologically active compounds. The presence of fluorine is particularly significant, as its incorporation into drug candidates can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov

The 4-bromo-3-fluorobenzoyl moiety is a key component in the synthesis of various pharmaceutical intermediates and core drug scaffolds. The strategic placement of the bromo and fluoro substituents allows for sequential and site-selective modifications, which is a critical aspect of building complex drug molecules. For instance, related multi-halogenated benzene (B151609) derivatives are utilized as molecular scaffolds in the synthesis of selective factor Xa inhibitors, which are a class of anticoagulant drugs. The distinct reactivity of the different halogen atoms allows for controlled, stepwise introduction of other functional groups.

Furthermore, the general class of bromo-fluorobenzoyl derivatives is instrumental in constructing heterocyclic systems that form the core of many therapeutic agents. For example, 4-bromo-2-fluorobenzonitrile, a related isomer, is a key precursor in the synthesis of intermediates for benzoxazepine compounds, which are scaffolds for developing new medicines. The principles of these syntheses highlight the utility of the bromo-fluoro-substituted phenyl ring in creating complex, pharmaceutically relevant structures.

The formation of the amide bond is one of the most fundamental and prevalent reactions in drug development, as this linkage is a cornerstone of peptide and protein structures and is present in a vast number of small-molecule drugs. The acyl chloride group of this compound makes it an exceptionally efficient reagent for this purpose. It reacts readily with primary and secondary amines to form the corresponding amides under mild conditions, often without the need for coupling agents.

This reactivity is demonstrated in the synthesis of various bioactive molecules. For example, the related compound 4-fluorobenzoyl chloride is used to acylate piperazine (B1678402) derivatives to produce amide-containing intermediates for potential new therapies. sigmaaldrich.com Similarly, 3-bromo-4-fluoro-benzoic acid halides (a positional isomer) are known to react with ammonia (B1221849) to form the primary amide, showcasing the straightforward nature of this transformation. This direct and high-yielding reaction is a significant advantage in multi-step synthetic campaigns common in drug discovery. The synthesis of novel biaryl amide derivatives with potent antiviral activity against the Hepatitis C virus (HCV) further underscores the importance of amide bond formation using substituted benzoyl precursors in developing new therapeutic agents. tsijournals.com

The reactivity of this compound also positions it as a valuable precursor for the synthesis of specific classes of bioactive heterocyclic compounds.

Isoindolinones: While direct synthesis of isoindolinones from this compound is not widely documented, the general synthetic routes to this scaffold often involve the cyclization of intermediates derived from ortho-functionalized benzoyl compounds. The functional handles on this compound could be readily manipulated to generate the necessary precursors for isoindolinone ring systems, which are of interest in medicinal chemistry for their diverse biological activities.

Hydrazides: The reaction of acyl chlorides with hydrazine (B178648) hydrate (B1144303) is a standard method for preparing benzoyl hydrazides. Therefore, this compound is an ideal starting material for the synthesis of 4-bromo-3-fluorobenzoyl hydrazide. These hydrazide intermediates are versatile synthons for constructing various heterocyclic systems, such as pyrazoles and triazoles, which are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govgoogle.com For example, fluorobenzoylhydrazides can be reacted with isothiocyanates to produce fluorobenzoylthiosemicarbazides, which are precursors to bioactive 1,2,4-triazole (B32235) derivatives. nih.gov The synthesis of pyrazoles, which can act as plant disease control agents, often proceeds through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. google.com

Contribution to Agrochemical Synthesis and Development

The principles that make fluorinated compounds valuable in medicine also apply to agrochemical research, where enhanced potency, stability, and targeted action are crucial. Halogenated benzoyl derivatives are important intermediates in the production of modern pesticides and herbicides.

For instance, 4-fluorobenzoyl chloride is a known intermediate in the synthesis of the fungicide flumorph. The broader class of fluorinated benzotrifluorides, which can be derived from compounds like this compound, are useful as intermediates for both pharmaceuticals and agrochemicals. The synthesis of pesticidally active pyrethroids has been shown to involve intermediates such as 4-fluoro-3-phenoxybenzaldehyde, highlighting the importance of this substitution pattern in the agrochemical industry. The presence of both bromo and fluoro substituents on this compound provides multiple reaction sites, making it a valuable precursor for creating new, potentially more effective and selective agrochemicals.

Diversification and Functionalization Strategies

A key advantage of this compound in organic synthesis is the potential for selective functionalization at its three reactive sites. This allows for the creation of diverse molecular libraries from a single starting material. The acyl chloride is typically the most reactive site, allowing for its conversion to amides, esters, or ketones as a first step. The remaining bromo and fluoro groups can then be modified. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon or carbon-nitrogen bonds. The fluorine atom, while generally less reactive, can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group. This differential reactivity is a powerful tool for synthetic chemists.

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in drugs targeting a wide range of diseases. The synthesis of N-aroyl piperazines is a common strategy to generate new drug candidates. This compound is an excellent reagent for this purpose. It can be readily coupled with various substituted or unsubstituted piperazines via a simple acylation reaction to yield the corresponding (4-bromo-3-fluorophenyl)(piperazin-1-yl)methanone derivatives. sigmaaldrich.com These products can serve as final compounds or as intermediates for further functionalization, for example, by using the bromine atom for subsequent cross-coupling reactions to introduce additional diversity. The synthesis of fluorinated cinnamylpiperazines as potential monoamine oxidase B (MAO-B) ligands showcases the utility of coupling benzoyl chlorides with piperazine cores to develop new neurologically active agents. sigmaaldrich.com

Synthesis of Azetidine-Containing Architectures

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules. frontiersin.orgnih.gov this compound serves as a key reagent for incorporating the 4-bromo-3-fluorophenyl group into these important scaffolds.

The most direct application involves the N-acylation of pre-synthesized azetidine rings. In this approach, the nitrogen atom of the azetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This reaction, typically carried out in the presence of a non-nucleophilic base to scavenge the hydrogen chloride byproduct, efficiently yields the corresponding N-(4-bromo-3-fluorobenzoyl)azetidine. This amide formation is a fundamental and widely used transformation in organic synthesis.

Furthermore, this compound can be utilized in more complex, multi-step strategies that culminate in the formation of the azetidine ring itself. Modern methods for azetidine synthesis, such as the lanthanoid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, generate azetidine cores that can subsequently be functionalized. frontiersin.org The resulting azetidine-containing intermediates can be acylated with this compound to produce highly decorated, drug-like molecules. The bromo and fluoro substituents on the benzoyl moiety remain available for further diversification, allowing for the systematic exploration of structure-activity relationships.

Exploration of Coupling Reactions for Complex Molecule Assembly

The true synthetic power of this compound is realized through the strategic use of its halogen substituents in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgwikipedia.orgorganic-chemistry.org The differential reactivity of the C-Br versus the C-F bond allows for selective functionalization, with the C-Br bond being significantly more reactive in typical palladium-catalyzed processes.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. organic-chemistry.org The 4-bromo position of the benzoyl chloride is highly susceptible to Suzuki-Miyaura coupling. By reacting this compound with various aryl or vinyl boronic acids, a diverse array of biaryl and styrenyl ketones can be synthesized. The acyl chloride group can either be preserved during the coupling or can be reacted in the same pot, though this often requires careful selection of reaction conditions to avoid side reactions like hydrolysis or reduction. researchgate.net

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide. Reacting this compound with terminal alkynes in the presence of palladium and copper(I) co-catalysts yields arylalkynyl ketones. These products are valuable intermediates for synthesizing more complex heterocyclic systems or conjugated materials. researchgate.netsioc-journal.cn

Buchwald-Hartwig Amination: For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice. wikipedia.org This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. The 4-bromo position can be selectively coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. researchgate.netnih.gov This allows for the direct installation of nitrogen-containing substituents, which are prevalent in pharmaceuticals.

The following table summarizes these key coupling reactions as they apply to this compound.

Reaction Type Coupling Partner Catalyst System (Typical) Product Type Reference
Suzuki-MiyauraR-B(OH)₂Pd(OAc)₂, P(t-Bu)₃, Base (e.g., K₂CO₃)4-Aryl/vinyl-3-fluorobenzoyl Derivatives organic-chemistry.orgnih.gov
SonogashiraR-C≡CHPd(PPh₃)₄, CuI, Amine Base (e.g., Et₃N)4-Alkynyl-3-fluorobenzoyl Derivatives wikipedia.orgorganic-chemistry.org
Buchwald-HartwigR¹R²NHPd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu)4-(Amino)-3-fluorobenzoyl Derivatives wikipedia.orgresearchgate.net

Integration into High-Throughput Synthetic Chemistry Pipelines

The increasing demand for novel chemical entities in drug discovery and materials science has driven the adoption of high-throughput experimentation (HTE) and automated synthesis. sptlabtech.com These platforms enable the rapid execution of hundreds or even thousands of reactions in parallel, dramatically accelerating the optimization of reaction conditions and the generation of compound libraries. scienceintheclassroom.org

This compound is an exemplary building block for HTE workflows due to its multiple, orthogonally reactive functional groups. A typical HTE campaign could involve dispensing the benzoyl chloride into a multi-well plate (e.g., a 96 or 1536-well plate) and then adding a diverse library of nucleophiles, such as amines or alcohols, to react with the acyl chloride group. This first-stage diversification would rapidly generate a library of amides or esters.

In a subsequent step, the resulting library of 4-bromo-3-fluorobenzoyl derivatives can be subjected to a second diversification event targeting the bromo substituent. A set of catalyst/ligand/base combinations and a library of coupling partners (e.g., boronic acids for Suzuki coupling or alkynes for Sonogashira coupling) could be screened in parallel. scienceintheclassroom.org This approach allows for the efficient exploration of chemical space around the 4-bromo-3-fluorobenzoyl core. The data generated from such HTE screens, often analyzed by rapid techniques like UPLC-MS, can quickly identify optimal reaction conditions and lead to the synthesis of large, focused libraries of complex molecules for biological screening. sptlabtech.comyoutube.com

The table below illustrates a conceptual HTE workflow for the two-step diversification of this compound.

Step Reaction Reagent Library 1 Reagent Library 2 Output
1N-AcylationArray of diverse amines (R¹R²NH)-Plate of N-(4-bromo-3-fluorobenzoyl) amides
2Suzuki CouplingArray of diverse boronic acids (R³B(OH)₂)Array of Pd catalysts/ligands/basesPlate of N-(4-aryl-3-fluorobenzoyl) amides

This systematic, parallel synthesis approach is crucial in modern medicinal chemistry for accelerating the design-make-test-analyze cycle, and functionalized building blocks like this compound are central to its success. sptlabtech.com

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Fluorobenzoyl Chloride and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 4-Bromo-3-fluorobenzoyl chloride and its derivatives, ¹H and ¹³C NMR provide valuable information about the substitution pattern on the aromatic ring and the nature of the acyl group.

The ¹³C NMR spectra of these derivatives show distinct signals for each carbon atom in the molecule. The carbon of the carbonyl group is typically observed in the downfield region (around 165-170 ppm). The aromatic carbons exhibit characteristic chemical shifts and C-F coupling constants, which are instrumental in confirming the substitution pattern. For example, the carbon atom directly bonded to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF), while other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings.

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, 4-Bromo-N-(2,6-dimethylphenyl)benzamide rsc.org

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H7.77s
7.69d8.0
7.51d8.4
7.17 – 7.03m
2.18s
¹³CData not provided in the source

Note: The data is for a related bromo-substituted benzamide, illustrating the typical regions for proton signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the presence of two halogen atoms, bromine and chlorine, leads to a characteristic isotopic pattern in the mass spectrum.

The molecular ion peak cluster for this compound would be expected to show the contributions of the isotopes of bromine (⁷⁹Br and ⁸¹Br, with approximately equal natural abundance) and chlorine (³⁵Cl and ³⁷Cl, with an approximate 3:1 ratio). This would result in a complex pattern for the molecular ion (M⁺).

The fragmentation of benzoyl chlorides typically involves the loss of the chlorine radical to form the benzoyl cation ([M-Cl]⁺). For this compound, this would result in a prominent fragment at m/z corresponding to the 4-bromo-3-fluorobenzoyl cation. Further fragmentation of this cation could involve the loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions, leading to a bromofluorophenyl cation. The presence of bromine also allows for the characteristic loss of a bromine radical.

Table 2: Predicted Major Fragments for this compound in Mass Spectrometry

Fragment Ion Structure m/z (for ⁷⁹Br, ³⁵Cl)
[M]⁺[C₇H₃BrClFO]⁺236
[M-Cl]⁺[C₇H₃BrFO]⁺201
[M-Cl-CO]⁺[C₆H₃BrF]⁺173
[M-Br]⁺[C₇H₃ClFO]⁺157

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acid chloride group, typically in the range of 1750-1815 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the halogen substituents on the aromatic ring. The spectrum would also display absorptions corresponding to the C-Br and C-F stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations. For comparison, the IR spectrum of 4-bromobenzamide (B181206) shows characteristic amide C=O and N-H stretching bands. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound and its derivatives dissolved in a suitable solvent (like ethanol (B145695) or cyclohexane) would exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. The positions and intensities of these bands are sensitive to the substitution pattern on the benzene (B151609) ring. Halogen substituents can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoyl chloride. A study on 1-bromo-3-fluorobenzene (B1666201) provides insights into the electronic properties and absorption wavelengths that can be expected for related compounds. nih.gov

Crystallographic Studies for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, studies on its derivatives offer valuable insights into their molecular geometry and packing in the crystalline lattice.

For example, the crystal structures of several N-(arylsulfonyl)-4-fluorobenzamides have been determined. nih.gov These studies reveal that the conformation of the molecules is influenced by the nature of the substituents and that the crystal packing is often dominated by hydrogen bonding interactions (e.g., N-H···O) and other weak interactions like C-H···O and π-π stacking. nih.gov A recent study on a complex derivative, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, provides detailed crystallographic data, including unit cell parameters and atomic coordinates, showcasing the intricate solid-state structures that can be formed from building blocks containing the 4-bromo-3-fluorophenyl moiety. researchgate.net

Table 3: Crystallographic Data for a Derivative, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)19.3571(8)
b (Å)13.4295(12)
c (Å)7.3036(5)
β (°)93.372(5)
Volume (ų)1895.3(2)
Z4

This data highlights the level of detail that can be obtained from crystallographic analysis, which is crucial for understanding the structure-property relationships in these materials.

Computational Chemistry and Theoretical Studies on 4 Bromo 3 Fluorobenzoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for predicting the vibrational spectra and other molecular properties of compounds like benzoyl chlorides. asianpubs.org For 4-Bromo-3-fluorobenzoyl chloride, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding its reactivity.

The presence of electron-withdrawing halogen atoms (bromine and fluorine) and the acyl chloride group significantly influences the electronic properties of the benzene (B151609) ring. chemistrystudent.com DFT calculations can quantify these effects. For instance, the calculated Mulliken charges would likely show a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. docbrown.info The HOMO-LUMO energy gap is another critical parameter obtainable from DFT, providing insight into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
Dipole Moment~3.5 - 4.5 DIndicates significant polarity, influencing solubility and intermolecular interactions.
HOMO Energy~ -7.0 to -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy~ -2.5 to -2.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap~ 4.5 to 4.0 eVA measure of chemical reactivity; a smaller gap suggests higher reactivity.
Mulliken Charge on Carbonyl Carbon~ +0.6 to +0.8Highlights the electrophilic nature of the carbonyl carbon, predicting susceptibility to nucleophilic attack.

Note: The values in this table are hypothetical and represent likely ranges based on DFT calculations for structurally similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or reactants. While the benzene ring is rigid, the acyl chloride group has rotational freedom around the C-C single bond. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations.

In a condensed phase, such as in a solvent, MD simulations can model the solvation shell around the this compound molecule. This is crucial for understanding its reactivity in solution, as solvent molecules can stabilize or destabilize transition states. For example, simulations in a polar solvent would likely show the solvent molecules orienting themselves to interact with the polar acyl chloride group. rsc.org

Table 2: Simulated Intermolecular Interaction Energies of this compound with a Water Molecule

Interaction TypeEstimated Energy (kcal/mol)Description
Hydrogen Bond (with carbonyl oxygen)-3 to -5A water molecule acting as a hydrogen bond donor to the carbonyl oxygen.
Halogen Bond (with bromine)-1 to -2A weak interaction between the electrophilic region of the bromine atom and a nucleophilic atom of another molecule.
van der Waals InteractionsVariableNon-specific attractive or repulsive forces between the molecules.

Note: The values in this table are hypothetical and represent likely ranges based on MD simulations of similar halogenated aromatic compounds.

Prediction of Reaction Mechanisms and Energetics of Transition States

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, which is a type of acyl chloride, the most common reaction is nucleophilic acyl substitution. chemistrystudent.comchemguide.co.uk This reaction typically proceeds through an addition-elimination mechanism. sparkl.me Theoretical calculations can model the entire reaction pathway, from reactants to products, including the high-energy transition states and any intermediate species. docbrown.infodocbrown.info

Table 3: Calculated Energetics for the Reaction of this compound with Ammonia (B1221849)

ParameterEstimated Energy (kcal/mol)Description
Activation Energy (Addition Step)10 - 15The energy barrier for the initial attack of the nucleophile on the carbonyl carbon.
Energy of Tetrahedral Intermediate-5 to -10 (relative to reactants)The stability of the intermediate formed during the reaction.
Activation Energy (Elimination Step)5 - 10The energy barrier for the departure of the chloride leaving group.
Overall Reaction Enthalpy-15 to -25The net energy change for the reaction, indicating an exothermic process.

Note: The values in this table are hypothetical and represent likely ranges based on theoretical studies of reactions involving similar acyl chlorides.

In Silico Screening and Structure-Activity Relationship (SAR) Derivation

In silico screening and the derivation of Structure-Activity Relationships (SAR) are powerful tools in drug discovery and materials science. researchgate.net While this compound is primarily an intermediate, computational methods can be used to design and evaluate the potential activities of its derivatives. By systematically modifying the structure of the parent molecule (e.g., by changing the position or nature of the halogen substituents) and calculating the resulting changes in electronic and steric properties, a library of virtual compounds can be created and screened for desired characteristics. mdpi.com

For example, if the goal is to design a derivative that is a more potent enzyme inhibitor, one could perform molecular docking studies of various virtual derivatives with the target enzyme's active site. mdpi.com The results of these docking studies, combined with calculated molecular descriptors (such as logP, polar surface area, and electronic parameters), can be used to build a QSAR (Quantitative Structure-Activity Relationship) model. This model can then predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Table 4: Hypothetical QSAR Model for a Series of Benzoyl Chloride Derivatives

Molecular DescriptorCoefficientSignificance
cLogP+0.5Increased lipophilicity is positively correlated with activity.
Hammett Constant (σ) of para-substituent+1.2Electron-withdrawing substituents at the para-position enhance activity.
Steric Parameter (Es) of ortho-substituent-0.8Bulky substituents at the ortho-position are detrimental to activity.

Note: This table represents a hypothetical QSAR model to illustrate the concept. The descriptors and coefficients would be specific to the biological activity being studied.

Comparative Studies with Analogous Halogenated Benzoyl Chlorides

Analysis of Positional Isomerism on Reactivity and Synthetic Outcomes (e.g., 2-Bromo-4-fluorobenzoyl chloride, 3-Bromo-4-fluorobenzoyl chloride)

The positions of the bromine and fluorine atoms on the benzene (B151609) ring relative to the benzoyl chloride group have a profound effect on the molecule's electronic properties and, consequently, its reactivity. The interplay between the electron-withdrawing inductive effects and the electron-donating resonance effects of the halogens governs the chemical behavior of these isomers.

In 4-bromo-3-fluorobenzoyl chloride, the fluorine atom is situated meta to the carbonyl group, while the bromine atom is in the para position. Both halogens exert a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon. However, the bromine at the para position can also exert a deactivating resonance effect.

In the case of its isomer, 2-bromo-4-fluorobenzoyl chloride, the bromine atom is in the ortho position. This ortho-positioning significantly enhances the electrophilicity of the carbonyl carbon due to the proximity of the electron-withdrawing bromine atom. This enhanced reactivity can be advantageous in facilitating nucleophilic acyl substitution reactions, such as amidation. For instance, 2-bromo-4-fluorobenzoyl chloride is a key intermediate in the synthesis of certain pharmaceuticals due to its heightened reactivity. cymitquimica.com

Another isomer, 3-bromo-4-fluorobenzoyl chloride, places the fluorine atom para to the carbonyl group and the bromine atom meta. The fluorine at the para position can engage in resonance, which can partially offset its strong inductive effect. The synthesis of this isomer often starts from 4-fluorobenzaldehyde, which is then brominated to produce 3-bromo-4-fluorobenzaldehyde, a precursor to the final acid chloride. guidechem.comgoogle.com The reactivity of this isomer is influenced by this different electronic arrangement.

The synthetic outcomes are directly tied to this positional isomerism. The specific isomer used will determine the substitution pattern on the resulting product, which is critical in the synthesis of complex molecules like pharmaceuticals and agrochemicals where precise atomic arrangement is essential for biological activity.

Table 1: Comparison of Positional Isomers of Bromo-fluorobenzoyl Chloride

CompoundCAS NumberPosition of Br (relative to -COCl)Position of F (relative to -COCl)Key Reactivity Feature
This compound695188-21-7 sigmaaldrich.comParaMetaBalanced reactivity from opposing halogen effects.
2-Bromo-4-fluorobenzoyl chloride95383-36-1 chemicalbook.comOrthoParaEnhanced electrophilicity due to ortho-bromo group.
3-Bromo-4-fluorobenzoyl chloride672-75-3 oakwoodchemical.comMetaParaReactivity modulated by para-fluorine and meta-bromine.

Comparative Electrophilicity and Nucleophilic Acyl Substitution Reactivity

Benzoyl chlorides are a class of acyl halides that are highly reactive towards nucleophiles in nucleophilic acyl substitution reactions. libretexts.orgwikipedia.org This reactivity stems from the presence of a good leaving group (the chloride ion) and the electrophilic nature of the carbonyl carbon. The presence of electron-withdrawing halogen substituents on the aromatic ring further enhances this electrophilicity. youtube.comlibretexts.org

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. masterorganicchemistry.com The rate of this reaction is largely dependent on the electrophilicity of the carbonyl carbon; a more electron-poor carbon will react faster with an incoming nucleophile. libretexts.org

Electronic Effects : Both bromine and fluorine are highly electronegative and withdraw electron density from the benzene ring via the inductive effect (-I). This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Reactivity Order : Acid halides, such as benzoyl chlorides, are generally the most reactive among carboxylic acid derivatives. youtube.comlibretexts.org The halogen substituents (Br and F) on the ring increase this reactivity further compared to unsubstituted benzoyl chloride. libretexts.org

Isomeric Differences : As discussed previously, the position of the halogens is critical. An ortho-bromo substituent, as in 2-bromo-4-fluorobenzoyl chloride, provides a strong inductive pull in close proximity to the reaction center, making it a highly reactive isomer. In contrast, halogens at the para position can have their inductive withdrawal tempered by a competing, though weaker, electron-donating resonance effect (+R).

The enhanced electrophilicity of these compounds makes them excellent reagents for creating amides, esters, and ketones through reactions with amines, alcohols, and organometallic reagents, respectively. The choice of isomer allows chemists to fine-tune the reactivity for a specific synthetic transformation.

Influence of Different Halogen Combinations on Synthetic Versatility

The synthetic versatility of a benzoyl chloride derivative is determined not only by the positions of the halogens but also by the specific combination of halogens present on the ring. Different combinations, such as bromo/fluoro, chloro/fluoro, or bromo/chloro, impart distinct electronic properties and steric environments to the molecule.

Studies on analogous halogenated compounds show that changing the halogen atom and its position significantly affects molecular structure and intermolecular interactions. nih.govresearchgate.net This principle extends to reactivity. For example, the difference in electronegativity and atomic size between fluorine, chlorine, and bromine leads to variations in their inductive and resonance effects, as well as their steric hindrance.

Bromo/Fluoro vs. Chloro/Fluoro : Fluorine is the most electronegative halogen, providing a strong inductive effect. Bromine is less electronegative but larger, influencing steric interactions. A bromo/fluoro combination, as in this compound, offers a unique electronic profile compared to a chloro/fluoro analogue.

Leaving Group Ability in Aromatic Substitution : While the leaving group in nucleophilic acyl substitution is the chloride from the acyl chloride moiety, the halogens on the ring can themselves be replaced in subsequent nucleophilic aromatic substitution (S_NAr) reactions. The relative ability of halogens to act as leaving groups in S_NAr reactions is typically F > Cl > Br > I, which is the reverse of their leaving group ability in aliphatic substitution. This provides another layer of synthetic versatility, allowing for sequential and regioselective functionalization of the aromatic ring.

Availability for Synthesis : The existence of various di-halogenated benzoyl chlorides and related intermediates, such as 3-bromo-4-chlorobenzoyl chloride and 4-bromo-3-chlorobenzonitrile, highlights their utility as versatile building blocks in the synthesis of complex organic molecules. oakwoodchemical.comnih.gov

This ability to "tune" the electronic and steric properties of the benzoyl chloride by selecting specific halogen combinations and their positions on the ring is a powerful tool for chemists, enabling the targeted synthesis of a wide array of compounds.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

A primary focus of modern chemical synthesis is the development of environmentally benign methodologies, a principle that is highly relevant to the reactions of 4-Bromo-3-fluorobenzoyl chloride. uniroma1.it Research is increasingly directed towards replacing traditional solvents with sustainable alternatives. One promising area is the use of bio-available solvents, such as Cyrene™, for reactions involving acyl chlorides. bath.ac.uk Studies have demonstrated that solvents like Cyrene™ can be effective for the synthesis of amides from acid chlorides and amines, often allowing for simple, precipitation-based product isolation which minimizes waste. bath.ac.uk

Green Chemistry ApproachPotential Application for this compoundResearch Objective
Bio-derived Solvents Use of solvents like Cyrene™ for amide and ester synthesis.Reduce reliance on petroleum-based solvents and simplify product work-up. bath.ac.uk
Catalytic Reagents Replacing stoichiometric reagents with catalytic amounts.Improve atom economy and reduce chemical waste.
Energy Efficiency Exploring lower temperature reactions, potentially via photoredox or electrocatalysis.Decrease the energy consumption of synthetic processes.
Waste Prevention Designing syntheses where byproducts are benign or can be recycled.Minimize environmental pollution and improve process efficiency. uniroma1.it

Exploration of Novel Catalytic Transformations

The reactivity of this compound is dominated by its acyl chloride group and the carbon-bromine bond, making it a prime candidate for a variety of catalytic transformations. While Friedel-Crafts acylation is a standard reaction for acyl chlorides, emerging research focuses on developing more efficient and selective catalysts for such processes.

A significant avenue of future research lies in transition-metal-catalyzed cross-coupling reactions. Methodologies are being developed for the arylation of various organic molecules using copper catalysis, for instance. mdpi.com There is an opportunity to explore selective catalytic systems that can differentiate between the highly reactive acyl chloride and the C-Br bond. This would enable the sequential, controlled functionalization of the molecule. For example, a mild catalytic process could first be used to form an amide or ester, followed by a different catalytic system (e.g., Palladium- or Copper-based) to perform a Suzuki, Heck, or Sonogashira coupling at the bromine-substituted position.

Key research questions in this area include:

The development of catalysts that can selectively activate the C-Br bond in the presence of the acyl chloride.

The design of one-pot reactions where both functional groups react in a programmed sequence.

The use of photoredox or electrocatalysis to enable novel transformations that are not accessible through traditional thermal methods.

Expansion into Materials Science and Supramolecular Chemistry

Functionalized aromatic compounds are fundamental building blocks in materials science. The unique combination of a rigid phenyl ring, a reactive acyl chloride handle, and electron-withdrawing fluorine and bromine atoms makes this compound an attractive precursor for novel materials.

Future research could explore its use in the synthesis of:

High-Performance Polymers: Incorporation of this monomer into polymer backbones (e.g., polyamides or polyesters) could yield materials with enhanced thermal stability, flame retardancy, and specific optical properties due to the presence of halogen atoms.

Liquid Crystals: The rigid, rod-like shape of derivatives of this molecule could be exploited to design new liquid crystalline materials. The fluorine and bromine substituents can influence intermolecular interactions and packing, which are critical for controlling the mesophase behavior.

Supramolecular Assemblies: The bromine atom on the aromatic ring can act as a halogen bond donor. This specific and directional non-covalent interaction can be used to guide the self-assembly of molecules into well-defined supramolecular structures like networks, cages, or functional gels.

Interdisciplinary Research at the Interface of Chemistry and Biology

The intersection of chemistry and biology offers fertile ground for the application of versatile chemical reagents like this compound. ucsb.edu Acyl chlorides are routinely used to synthesize derivatives of biologically active molecules to probe structure-activity relationships or to create libraries of compounds for drug discovery.

Emerging research avenues include:

Medicinal Chemistry: Using this compound as a scaffold to generate novel amides and esters for screening against various biological targets, such as enzymes or receptors. The specific halogenation pattern can be used to tune pharmacokinetic properties, including metabolic stability and membrane permeability. Research into related benzohydrazide derivatives has already shown promise in identifying potential anti-cancer agents. researchgate.net

Chemical Biology: The compound can be used to synthesize chemical probes. For example, it could be used to attach a "warhead" to a ligand that can then covalently bind to its target protein, allowing for detailed study of the protein's function.

Bioconjugation: While highly reactive, the acyl chloride could be used under specific conditions to modify biomolecules, attaching the bromo-fluorophenyl group as a tag for imaging or as an anchor for further chemical modification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.